

spectroscopic data for 1,2,3-thiadiazole-4-carbaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 1,2,3-Thiadiazole-4-carbaldehyde

Cat. No.: B1301801

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An In-Depth Technical Guide to the Spectroscopic Data of **1,2,3-Thiadiazole-4-carbaldehyde**

This guide provides a comprehensive overview of the spectroscopic data for **1,2,3-thiadiazole-4-carbaldehyde** (CAS No: 27643-15-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] The structural elucidation of this molecule relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data, details the experimental protocols for characterization, and visualizes the analytical workflow.

Molecular Structure and Properties

1,2,3-Thiadiazole-4-carbaldehyde is a five-membered aromatic ring system containing one sulfur and two nitrogen atoms, with an aldehyde functional group at the 4-position.[2]

- Molecular Formula: C₃H₂N₂OS[1][3]
- Molecular Weight: 114.13 g/mol [1][2][3]
- Appearance: Pale yellow to light brown solid.[2]

Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for **1,2,3-Thiadiazole-4-carbaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
Aldehyde (CHO)	~9.0 - 10.0	Singlet
Thiadiazole Ring (C5-H)	~8.7 - 9.7	Singlet

Note: Chemical shifts are approximate and can vary based on the solvent used.^[2] A common solvent for this compound is DMSO-d₆.^[4]

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ) ppm
Aldehyde Carbonyl (C=O)	>180
Thiadiazole Ring Carbons (C4, C5)	~100 - 150

Note: The carbonyl carbon of the aldehyde is a key identifier. The chemical shifts for the thiadiazole ring carbons are within the typical range for aromatic heterocyclic systems.^[2]

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
Aldehyde C=O Stretch	~1700	Strong, Sharp
Thiadiazole Ring C-S Stretch	~600 - 700	Medium to Weak

Note: The strong, sharp absorption band around 1700 cm⁻¹ is highly diagnostic for the carbonyl group of the aldehyde.^[2]

Table 4: Mass Spectrometry (MS) Data

Parameter	Value	Notes
Molecular Ion Peak [M] ⁺	m/z ≈ 114	Corresponds to the molecular weight of the compound.[2]
Exact Mass	113.988784 g/mol	Confirms the elemental composition (C ₃ H ₂ N ₂ OS).[4]

| Key Fragmentation | Loss of N₂ (28 Da) | A characteristic fragmentation pathway for the 1,2,3-thiadiazole ring system.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis: Vilsmeier-Haack Reaction

A common method for introducing a carbaldehyde group onto a heterocyclic ring is the Vilsmeier-Haack reaction.[2]

- **Reagent Formation:** Phosphorus oxychloride (POCl₃) is added dropwise to cooled N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).[2]
- **Electrophilic Attack:** The electron-rich 1,2,3-thiadiazole acts as a nucleophile, attacking the Vilsmeier reagent.[2]
- **Hydrolysis:** The resulting iminium ion intermediate is then hydrolyzed during an aqueous work-up to yield **1,2,3-thiadiazole-4-carbaldehyde**. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **1,2,3-thiadiazole-4-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

[5]

- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired to observe all unique carbon atoms. A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[5]
- **Data Analysis:** Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Integration of ^1H signals determines the proton ratio, and multiplicities (singlet, doublet, etc.) provide information about neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . [5]
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations (e.g., C=O, C-H, C-S), which are indicative of the functional groups present.[5]

Mass Spectrometry (MS)

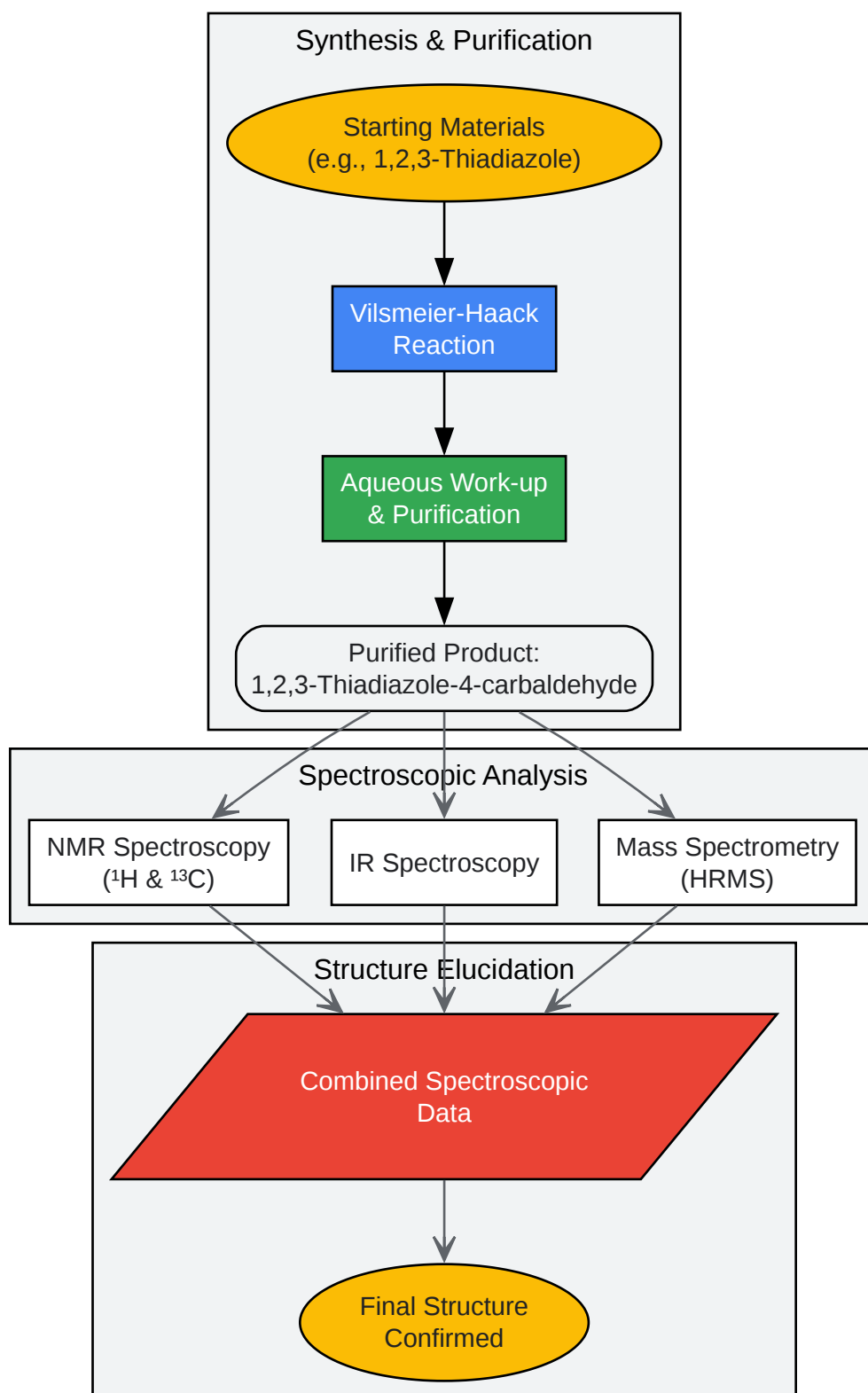
Objective: To determine the molecular weight and study fragmentation patterns.

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For a stable solid like this, techniques such as direct infusion via electrospray ionization (ESI) or analysis by a gas chromatograph coupled to a mass spectrometer (GC-MS) can be used.[5]

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the elemental composition.^[5]
- Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the molecular ion ($[M]^+$ or $[M+H]^+$).^[5] Tandem mass spectrometry (MS/MS) can be performed to study fragmentation pathways.^[5]
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. The fragmentation pattern provides evidence for the compound's structure, with the loss of N_2 being a key diagnostic feature for the 1,2,3-thiadiazole ring.^[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of **1,2,3-thiadiazole-4-carbaldehyde**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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